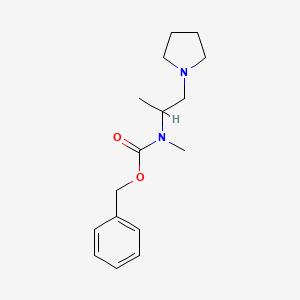

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate

説明

特性

IUPAC Name |

benzyl N-methyl-N-(1-pyrrolidin-1-ylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-14(12-18-10-6-7-11-18)17(2)16(19)20-13-15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLKSFOHRPUQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

化学反応の分析

Types of Reactions

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates.

科学的研究の応用

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme targeted.

類似化合物との比較

Table 1: Comparison of Key Properties

Key Observations :

- Yields : The benzene-based carbamates in exhibit high yields (79–92%), suggesting efficient synthesis routes. Data for the target compound is unavailable.

- Melting Points : Aryl-substituted analogs show melting points between 48–73°C, influenced by substituent polarity and crystallinity. The pyrrolidine-containing target compound may exhibit lower melting points due to reduced symmetry.

生物活性

Benzyl (S)-methyl(1-(pyrrolidin-1-yl)propan-2-yl)carbamate, also known by its CAS number 675602-79-6, is a compound that has garnered interest in various biological research fields due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 276.38 g/mol. The structural configuration includes a pyrrolidine ring, which is essential for its biological activity.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have shown to inhibit protein synthesis in mammalian cells. For instance, anisomycin, a known protein synthesis inhibitor, was referenced in studies demonstrating similar cytotoxicity profiles .

- Apoptosis Induction : Studies have highlighted that certain derivatives can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. Specifically, compounds with structural similarities were found to activate apoptotic pathways in various cancer types .

- Neuroprotective Effects : Some research points towards neuroprotective properties, particularly through modulation of excitatory amino acid transporters (EAATs), which are critical for maintaining glutamate homeostasis in the central nervous system .

Biological Activity and Therapeutic Potential

The biological activities associated with this compound can be summarized as follows:

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of structurally related compounds, it was found that certain derivatives induced significant late apoptosis in A549 lung cancer cells and HCT116 colon cancer cells. The mechanism involved cell cycle arrest and activation of pro-apoptotic factors .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of related compounds on neuronal cultures exposed to glutamate toxicity. The results indicated that these compounds could significantly reduce cell death by enhancing EAAT activity, thus lowering extracellular glutamate levels .

Q & A

Q. Optimization Tips :

- Control reaction temperature to avoid decomposition.

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

- Monitor progress via TLC or HPLC for intermediate purity .

Q. Table 1. Critical Reaction Parameters

| Step | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 20°C, 2 h | Selective reduction of carbonyl groups | |

| Substitution | Pyrrolidine, K₂CO₃, 150°C | Introduction of pyrrolidine moiety |

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry and functional groups (e.g., carbamate carbonyl at ~155 ppm, pyrrolidine protons at δ 1.96–3.30 ppm) .

- IR Spectroscopy : Detect carbamate C=O stretching (~1730 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M + Na]⁺ peaks) with <5 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

- Receptor-dependent modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes like cholinesterases .

- Substituent variation : Synthesize analogs with modified pyrrolidine or benzyl groups and compare IC₅₀ values. For example, chlorophenyl substitutions enhance selectivity .

Q. Table 2. Example SAR Data

| Substituent | IC₅₀ (nM) | Selectivity Index | Reference |

|---|---|---|---|

| 3-Chlorophenyl | 28 | 12.5 | |

| Unsubstituted | 50 | 5.8 |

Advanced: How can computational methods resolve contradictions in biological activity data?

Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to explain reactivity discrepancies .

- MD Simulations : Assess conformational stability in solvent environments to validate in vitro vs. in silico results .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced: How can enantiomeric purity be ensured during synthesis?

Answer:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived) in key steps to enhance stereoselectivity .

Basic: What analytical methods validate purity and stability?

Answer:

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and >95% purity thresholds .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

Advanced: How is X-ray crystallography applied to confirm molecular structure?

Answer:

- Single-Crystal Growth : Diffuse compound in ethyl acetate/hexane mixtures for slow crystallization .

- SHELX Refinement : Resolve atomic positions using SHELXL for small-molecule structures, ensuring R-factor < 5% .

Advanced: How to design in vitro assays for mechanistic studies?

Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ using Ellman’s method for cholinesterases with substrate (acetylthiocholine) and DTNB .

- Cellular Uptake Studies : Use fluorescent analogs and confocal microscopy to track intracellular localization .

Advanced: What strategies address low yields in scaled-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。